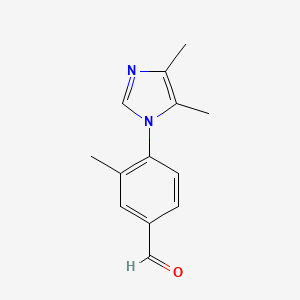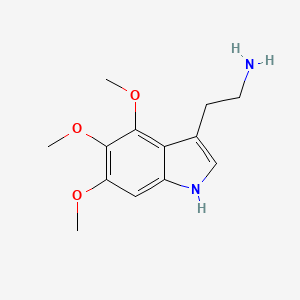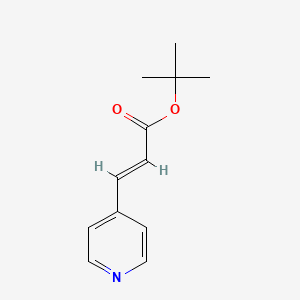
tert-Butyl (E)-3-(4-Pyridyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (E)-3-(4-Pyridyl)acrylate: is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound features a tert-butyl group, a pyridyl group, and an acrylate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-3-(4-Pyridyl)acrylate typically involves the esterification of acrylic acid with tert-butyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (E)-3-(4-Pyridyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety into alcohols or other reduced forms.
Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while reduction can produce pyridyl alcohols.
Scientific Research Applications
Chemistry: tert-Butyl (E)-3-(4-Pyridyl)acrylate is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound can be used to study the interactions between acrylates and biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (E)-3-(4-Pyridyl)acrylate involves its interaction with specific molecular targets and pathways. The acrylate moiety can undergo polymerization reactions, forming long-chain polymers. The pyridyl group can interact with metal ions, facilitating coordination chemistry and catalysis. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
tert-Butyl acrylate: Similar in structure but lacks the pyridyl group.
4-Pyridyl acrylate: Contains the pyridyl group but lacks the tert-butyl group.
tert-Butyl (E)-3-(2-Pyridyl)acrylate: Similar structure with a different position of the pyridyl group.
Uniqueness: tert-Butyl (E)-3-(4-Pyridyl)acrylate is unique due to the combination of the tert-butyl, pyridyl, and acrylate groups. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl (E)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h4-9H,1-3H3/b5-4+ |
InChI Key |
YTBPAPQPPDTSIM-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=NC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


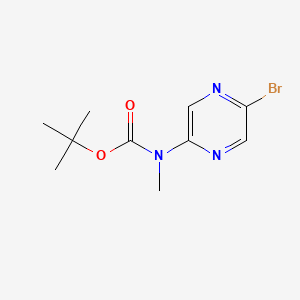
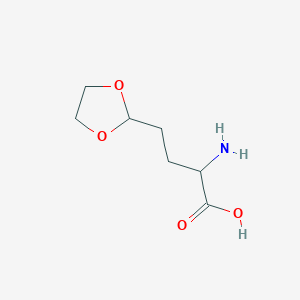
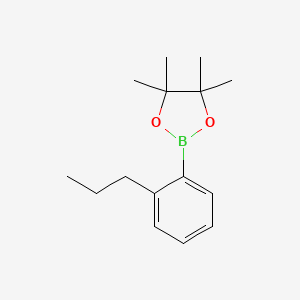
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)
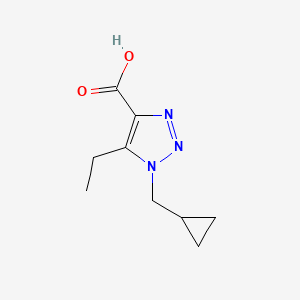


![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
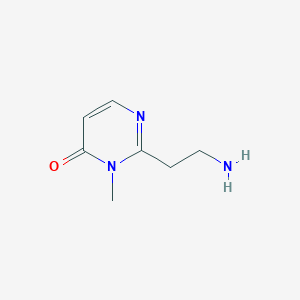

![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13558005.png)
